Cefalexin;Cephacillin
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Overview
Description
Cefalexin, also known as cephalexin, is a first-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections by disrupting the growth of the bacterial cell wall. Cefalexin is effective against gram-positive and some gram-negative bacteria . It is commonly used to treat infections of the middle ear, bone and joint, skin, and urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefalexin involves the use of L-Phenylglycine ester derivatives in a 7-ADCA (7-aminocephalosporanic acid) aqueous solution. Immobilized penicillin acylase is added to this solution to facilitate the reaction. The reaction mixture is then adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The resulting cefalexin suspension is centrifugally filtered to obtain cefalexin crude powder .
Industrial Production Methods
In industrial settings, the preparation of cefalexin involves several steps, including the adjustment of pH with sulfuric acid, filtration with a 0.45 µm filtering film, and crystallization. The crystals are then washed with water and acetone and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cefalexin undergoes various chemical reactions, including oxidation and degradation. For instance, the oxidation of cefalexin by permanganate in water results in the formation of three products: two stereoisomeric sulfoxide products and one di-ketone product .
Common Reagents and Conditions
Oxidation: Permanganate is commonly used as an oxidizing agent for cefalexin.
Degradation: Hydroxyl radicals can initiate the degradation of cefalexin, leading to the formation of various byproducts.
Major Products
The major products formed from the oxidation of cefalexin include stereoisomeric sulfoxides and di-ketones .
Scientific Research Applications
Cefalexin is extensively used in scientific research due to its broad-spectrum antibacterial properties. It is employed in studies related to bacterial infections, antibiotic resistance, and pharmacokinetics. In medicine, cefalexin is used to treat respiratory tract infections, otitis media, skin infections, and urinary tract infections . It is also used in veterinary medicine to treat bacterial infections in animals .
Mechanism of Action
Cefalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the proper synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Cefalexin is part of the first-generation cephalosporins, which also include cefadroxil and cefradine. Compared to other cephalosporins, cefalexin is unique in its ability to be administered orally, making it more convenient for outpatient treatment .
Similar Compounds
Cefadroxil: Another first-generation cephalosporin with similar antibacterial properties but a longer half-life.
Cefradine: Similar to cefalexin but with a slightly different spectrum of activity.
Cefazolin: An intravenous first-generation cephalosporin used for surgical prophylaxis.
Cefalexin’s oral bioavailability and broad-spectrum activity make it a valuable antibiotic for treating various bacterial infections.
Properties
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYWQBCYZHHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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